molecular formula C17H21NO4S B2897426 1-(4-((3-((Prop-2-yn-1-yloxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1251564-60-9

1-(4-((3-((Prop-2-yn-1-yloxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Número de catálogo: B2897426
Número CAS: 1251564-60-9
Peso molecular: 335.42
Clave InChI: PQOQSMAFODBKEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-((3-((Prop-2-yn-1-yloxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic small molecule featuring a piperidine core substituted with a sulfonyl-linked phenyl ethanone group and a propargyloxymethyl side chain. The piperidine ring (a six-membered nitrogen-containing heterocycle) is sulfonylated at the 1-position, connecting to a para-substituted phenyl ring bearing an acetyl group.

This compound is structurally categorized within the sulfonamide-linked piperidine derivatives, a class explored for diverse pharmacological activities, including kinase inhibition (e.g., ERK inhibitors in ) and antiproliferative effects (). Its synthesis likely involves sequential steps: (1) sulfonation of a piperidine intermediate, (2) coupling to a phenyl ethanone scaffold, and (3) propargylation of the piperidine’s hydroxymethyl precursor .

Propiedades

IUPAC Name

1-[4-[3-(prop-2-ynoxymethyl)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-3-11-22-13-15-5-4-10-18(12-15)23(20,21)17-8-6-16(7-9-17)14(2)19/h1,6-9,15H,4-5,10-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOQSMAFODBKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-((3-((Prop-2-yn-1-yloxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, commonly referred to as a piperidine derivative, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

The compound's molecular formula is C16H18ClNO2C_{16}H_{18}ClNO_2, with a molecular weight of approximately 291.77 g/mol. The structure includes a piperidine ring, a prop-2-yn-1-yloxy methyl group, and a sulfonyl phenyl moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
IUPAC Name(3-chlorophenyl)-[4-(prop-2-ynoxymethyl)piperidin-1-yl]methanone
CAS Number1226456-33-2

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors that modulate various biochemical pathways. The presence of the piperidine ring allows it to act as a ligand for neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
In vitro studies have demonstrated that derivatives similar to this compound show significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens, showing moderate to high activity levels .

2. Anticancer Properties
Some studies have reported that piperidine derivatives can induce apoptosis in cancer cell lines. For example, compounds related to this structure were tested against renal and breast cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity .

3. Neurological Effects
The interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. The modulation of dopaminergic and serotonergic pathways may provide therapeutic benefits in conditions such as depression and anxiety .

Case Studies

Several case studies highlight the biological efficacy of piperidine derivatives:

Case Study 1: Antimycobacterial Activity
A study investigated the synthesis and evaluation of piperidine-based compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antimycobacterial activity, with some compounds reaching MIC values as low as 0.5 μg/mL .

Case Study 2: Antitumor Activity
Another study assessed the anticancer potential of related piperidine derivatives on MCF-7 breast cancer cells. The findings revealed that some compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways, demonstrating their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-Chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one has shown promise as a potential pharmacological agent:

  • Antimicrobial Activity : Studies have indicated that derivatives of oxadiazin compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For example, a study demonstrated that certain oxadiazin derivatives had effective inhibition against Fusarium oxysporum, a common plant pathogen .
  • MAO Inhibition : Research has explored the potential of oxadiazin derivatives as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The functionalization of the oxadiazin ring can enhance its inhibitory activity .

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural use:

  • Fungicides : The efficacy of 2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one as a fungicide has been investigated. Its ability to inhibit fungal growth can be harnessed in crop protection strategies against various fungal diseases .

Material Science

In material science, compounds like 2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one are being studied for their potential use in:

  • Polymer Chemistry : The incorporation of oxadiazine structures into polymers can enhance their thermal stability and mechanical properties. Research is ongoing to explore how these compounds can be integrated into polymer matrices for improved performance .

Data Table of Biological Activities

Compound NameActivity TypeOrganism/TargetReference
2-(4-Chlorophenyl)-4H-1,3,4-Oxadiazin-5(6H)-oneAntimicrobialFusarium oxysporum
Various Oxadiazin DerivativesMAO InhibitionHuman MAO Enzymes
Oxadiazine-based FungicidesFungicidal ActivityAgricultural Fungi

Case Study 1: Antifungal Activity

In a study published in MDPI's Molecules, researchers synthesized several oxadiazin derivatives and tested their antifungal activity against Fusarium oxysporum. The results showed that certain modifications to the oxadiazin structure significantly enhanced antifungal potency, suggesting that structural optimization could lead to more effective agricultural fungicides .

Case Study 2: MAO Inhibition

Another investigation focused on the synthesis of 1,2,4-oxadiazin derivatives as potential MAO inhibitors. The study found that specific substitutions on the oxadiazine ring improved inhibition rates significantly compared to the parent compounds. This opens avenues for developing new treatments for neurodegenerative disorders .

Comparación Con Compuestos Similares

Key Observations :

  • Piperidine vs. Piperazine : Replacement of piperidine with piperazine (as in ) introduces an additional nitrogen, altering hydrogen-bonding capacity and basicity, which may affect target binding (e.g., COX-2 inhibition in ).
  • Propargyl Group: The propargyloxymethyl substituent in the target compound distinguishes it from methyl () or methylthio () analogues.
  • Sulfonyl Linkage : The sulfonyl group is a common pharmacophore in enzyme inhibitors (e.g., COX-2 in , ERK in ), suggesting the target compound may share similar mechanistic pathways.

Physicochemical Properties

Property Target Compound 1-[4-(4-Methylpiperidine-1-sulfonyl)phenyl]ethanone Piperazine-Tetrazole Derivatives
Molecular Weight 313.4 (calculated) 295.36 513.10–581.09 (e.g., Compound 7p)
Melting Point Not reported Not reported 123–177°C
Solubility Likely low (hydrophobic groups) Similar to target Low (high logP due to aryl groups)
Stability Propargyl may reduce stability Methyl enhances stability Stable (no reactive moieties)

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Piperidine alkynylationPropargyl bromide, K₂CO₃, DMF, 60°C, 12h7895%
Sulfonylation4-Acetylphenylsulfonyl chloride, Et₃N, DCM, 0°C, 4h6598%
Final purificationColumn chromatography (EtOAc/Hex 3:7)8299%

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D conformation using SHELX programs (e.g., SHELXL for refinement). Key parameters: Mo-Kα radiation, 100 K, resolution <1.0 Å .
  • NMR Spectroscopy : Assign peaks via ¹H/¹³C NMR (e.g., δ 2.1 ppm for acetyl group, δ 7.8–8.1 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+, m/z calculated for C₁₉H₂₁NO₄S: 367.1184) .

Advanced: How can researchers identify biological targets for this compound in pharmacological studies?

Methodological Answer:

  • Computational Docking : Use AutoDock Vina to screen against targets like GPCRs or kinases. Validate with MD simulations (GROMACS, 50 ns trajectories) .
  • In Vitro Assays : Perform radioligand binding assays (e.g., for serotonin receptors) or enzyme inhibition studies (IC₅₀ determination via fluorogenic substrates) .
  • CRISPR-Cas9 Knockout Models : Validate target relevance by comparing activity in wild-type vs. knockout cell lines .

Advanced: How should structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

  • Systematic Substitution : Modify the prop-2-yn-1-yloxy group (e.g., replace with ethoxy or aryl groups) and assess impact on logP (HPLC-measured) and IC₅₀ .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical motifs (e.g., sulfonyl group’s role in target binding) .
  • Data Correlation : Plot substituent electronic parameters (Hammett σ) against bioactivity to identify trends .

Advanced: What challenges arise in resolving crystal structures of this compound, and how are they addressed?

Methodological Answer:

  • Crystal Twinning : Common due to flexible piperidine ring. Mitigate by using additive screening (e.g., PEG 4000) or cryocooling .
  • Disorder in Propargyl Groups : Apply SHELXL restraints (DFIX, SIMU) to refine overlapping electron densities .
  • Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) to improve resolution .

Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) assays .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting for outliers .
  • Proteomics Profiling : Use affinity chromatography-MS to identify off-target interactions that may explain discrepancies .

Basic: What methods are recommended for assessing compound purity and stability?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH, 4 weeks) and monitor via UPLC-MS .
  • Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify degradation products .

Q. Table 2: Analytical Parameters for Stability Testing

ConditionDegradation ProductsDetection Method
OxidativeSulfoxide derivativesLC-MS (m/z +16)
AcidicPiperidine ring-openingNMR (δ 3.5 ppm)

Advanced: What experimental strategies elucidate reaction mechanisms in derivative synthesis?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps .
  • In Situ IR Spectroscopy : Monitor intermediates (e.g., sulfonic acid formation during sulfonylation) .
  • DFT Calculations : Use Gaussian 16 to model transition states and validate with experimental activation energies .

Advanced: How can metabolic stability be evaluated in preclinical studies?

Methodological Answer:

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂) via LC-MS. Use NADPH cofactor for CYP450 activity .
  • Metabolite Identification : Employ HRMS/MS to characterize phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Basic: What computational tools predict physicochemical properties relevant to drug design?

Methodological Answer:

  • logP and Solubility : Use MarvinSketch or ACD/Labs to calculate partition coefficients and aqueous solubility .
  • pKa Prediction : Employ ChemAxon or SPARC to estimate ionization states affecting membrane permeability .

Q. Table 3: Predicted vs. Experimental Properties

PropertyPredicted (ChemAxon)Experimental
logP2.32.5 ± 0.2
Solubility (mg/mL)0.150.12

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.